molecular formula C26H27N3S B12577368 [4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine CAS No. 303163-02-2

[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine

Cat. No.: B12577368
CAS No.: 303163-02-2
M. Wt: 413.6 g/mol
InChI Key: LSCUBDYJMYVJDU-UHFFFAOYSA-N
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Description

[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and a phenyl-propyl amine group. Thiazole rings are known for their diverse biological activities and are found in many potent biologically active compounds . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a halide with a thioamide in the presence of a base, followed by cyclization . The pyridine ring can be introduced through a condensation reaction with an appropriate aldehyde or ketone. The phenyl-propyl amine group is usually added via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure consistent production. Solvent selection and temperature control are also critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halides, thioamides, bases

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes, leading to therapeutic effects such as reduced inflammation or tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine apart is its unique combination of a thiazole ring, a pyridine ring, and a phenyl-propyl amine group. This structure provides a versatile platform for various chemical modifications, enhancing its potential for diverse applications in scientific research and industry .

Properties

CAS No.

303163-02-2

Molecular Formula

C26H27N3S

Molecular Weight

413.6 g/mol

IUPAC Name

4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine

InChI

InChI=1S/C26H27N3S/c1-3-24-29-25(21-13-7-9-19(2)17-21)26(30-24)22-14-16-28-23(18-22)27-15-8-12-20-10-5-4-6-11-20/h4-7,9-11,13-14,16-18H,3,8,12,15H2,1-2H3,(H,27,28)

InChI Key

LSCUBDYJMYVJDU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NCCCC3=CC=CC=C3)C4=CC=CC(=C4)C

Origin of Product

United States

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